Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Description

Structural Identification and Physicochemical Characterization

Systematic Nomenclature and CAS Registry Information

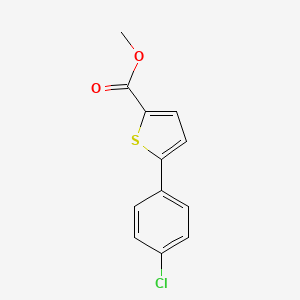

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is systematically named as This compound , with the CAS registry number 649569-56-2 . Its molecular formula is C₁₂H₉ClO₂S , and the molecular weight is 252.72 g/mol . The compound belongs to the thiophene carboxylate family, featuring a thiophene ring substituted with a 4-chlorophenyl group and a methyl ester moiety.

Molecular Architecture: Crystallographic Data and Conformational Analysis

While detailed crystallographic data for this compound are not explicitly reported in the literature, its molecular architecture can be inferred from structural analogs and computational models:

- Core Thiophene Ring : A planar five-membered aromatic ring containing sulfur, with substituents at positions 2 and 5.

- Ester Functional Group : A methyl ester (-COOCH₃) at position 2 of the thiophene ring.

- 4-Chlorophenyl Substituent : A para-chlorinated phenyl group attached at position 5 of the thiophene ring, contributing to aromatic stabilization and electronic effects.

The conformational flexibility is limited due to the rigid thiophene-phenyl system, but computational studies suggest a planar arrangement of the aromatic moieties to maximize π-conjugation.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

Available thermodynamic data for this compound include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 378.6°C (at 760 mmHg) | |

| Melting Point | Not reported | |

| Density | 1.302 g/cm³ | |

| Flash Point | 182.8°C |

The compound exists as a crystalline solid under ambient conditions, with a density consistent with aromatic esters. The absence of melting point data in commercial databases suggests potential challenges in isolation or characterization.

Solubility Profile in Organic Solvents and Aqueous Systems

Experimental solubility data are limited, but trends can be extrapolated from structural analogs:

| Solvent | Solubility Behavior | Notes |

|---|---|---|

| Chloroform | Moderate | |

| DMSO | Moderate | |

| Methanol | Low | |

| Aqueous Systems | Negligible |

The compound’s solubility in polar aprotic solvents (e.g., DMSO) is attributed to dipole-dipole interactions, while poor aqueous solubility stems from hydrophobic aromatic groups.

Spectroscopic Fingerprint Analysis (FT-IR, Raman, UV-Vis)

While specific spectral data for this compound are unavailable, characteristic peaks for analogous thiophene carboxylates provide a reference:

FT-IR Analysis

- C=O Stretch (Ester) : ~1700–1750 cm⁻¹

- C–S Stretch (Thiophene) : ~700–750 cm⁻¹

- C–Cl Stretch (Aromatic) : ~550–600 cm⁻¹

UV-Vis Absorption

- π→π* Transitions : Strong absorption in the 250–300 nm range due to conjugation between the thiophene and phenyl rings.

- n→π* Transitions : Lower-intensity peaks near 320–350 nm from ester carbonyl groups.

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCUTYCKIFLPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384947 | |

| Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649569-56-2 | |

| Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Approach

The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for synthesizing methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This two-step protocol involves:

Preparation of Methyl 5-Bromothiophene-2-carboxylate

Methyl 2-thiophenecarboxylate undergoes regioselective bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in acetic acid. The reaction typically achieves 85–90% yield under reflux conditions (24–48 hours).

Coupling with 4-Chlorophenylboronic Acid

Methyl 5-bromothiophene-2-carboxylate reacts with 4-chlorophenylboronic acid in the presence of a palladium catalyst. Source reports optimized conditions:

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100°C (microwave irradiation)

- Yield : 89–93%

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | 78 |

| Catalyst | Pd(PPh₃)₄ | 93 |

| Solvent | DMF | 93 |

| Solvent | Toluene | 65 |

| Temperature (°C) | 80 | 72 |

| Temperature (°C) | 100 (microwave) | 93 |

Esterification of 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid

This method involves synthesizing the carboxylic acid intermediate followed by esterification.

Synthesis of 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is hydrolyzed using 1.0 M NaOH in methanol under reflux (6 hours), followed by acidification with HCl to pH 3. The process yields 96% of the carboxylic acid.

Methyl Ester Formation

The carboxylic acid is esterified with methanol using H₂SO₄ or thionyl chloride (SOCl₂) as a catalyst. Key conditions:

- Molar Ratio (Acid:MeOH) : 1:10

- Catalyst : H₂SO₄ (5 mol%)

- Temperature : 60°C

- Yield : 88–91%

Table 2: Esterification Efficiency

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 12 | 91 |

| SOCl₂ | 8 | 89 |

| HCl (gas) | 24 | 75 |

Direct Catalytic Synthesis via CCl₄–CH₃OH System

Source describes a one-pot method for synthesizing methyl 2-thiophenecarboxylate derivatives using a CCl₄–CH₃OH–VO(acac)₂ system. For this compound:

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 89–93 | 98 | High | Moderate |

| Esterification | 88–91 | 95 | Moderate | Low |

| Direct Catalytic | 44–57 | 85 | Low | High |

Key Findings :

- The Suzuki-Miyaura method offers superior yield and scalability but requires expensive Pd catalysts.

- Esterification is viable for small-scale synthesis but involves hazardous acid handling.

- The direct catalytic route is less efficient due to regioselectivity challenges.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under reflux conditions.

Substitution: Nucleophiles such as amines or thiols; reactions may require the use of bases like triethylamine and solvents like acetonitrile or DMF.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution makes it valuable for chemists.

Key Reactions :

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Ester group can be converted to an alcohol.

- Substitution : Chlorine atom can be replaced with nucleophiles like amines.

Biology

Research indicates potential biological activities of this compound, particularly in medicinal chemistry. It has been investigated for its antimicrobial and anti-inflammatory properties and shows promise as a precursor for new drug development.

Biological Activities :

- Antimicrobial Effects : Exhibits activity against various pathogens.

- Anti-inflammatory Properties : Inhibits cyclooxygenase (COX) enzymes, reducing inflammatory markers.

- Antitumor Activity : Demonstrated significant cytotoxic effects on cancer cell lines, including triple-negative breast cancer (TNBC).

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique properties make it suitable for developing high-performance electronic devices.

Antiviral Activity

A study highlighted the antiviral potential of thiophene derivatives similar to this compound against Ebola virus pseudotypes. The compound exhibited effective inhibition at micromolar concentrations, emphasizing its therapeutic potential against viral infections .

Cytotoxicity Studies

Research has shown that this compound induces apoptosis in various cancer cell lines while sparing non-tumorigenic cells. This selective cytotoxicity suggests its potential as a targeted cancer therapy .

Mechanistic Insights

Molecular docking studies have elucidated how this compound binds to specific molecular targets, influencing both enzyme activity and cellular processes. This understanding could guide further drug design efforts .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group and the ester functional group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs differ in substituent positions, functional groups, and ester chains. Physical properties such as melting points (mp) and molecular weights (MW) are influenced by these variations (Table 1).

Table 1: Structural and Physical Comparison of Thiophene Derivatives

Notes:

- Substitution of chloro with methoxy (e.g., 5-(4-methoxyphenyl)thiophene-2-carbaldehyde) reduces electron-withdrawing effects, altering reactivity and solubility .

Biological Activity

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological mechanisms, effects on various cellular processes, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀ClO₂S

- Molecular Weight : 267.73 g/mol

- CAS Number : 649569-56-0

- IUPAC Name : this compound

The compound features a thiophene ring substituted with a 4-chlorophenyl group and an ester functional group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.

- Cell Signaling Modulation : The compound affects cellular signaling pathways, influencing gene expression and cellular metabolism. Notably, it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity:

- Cell Lines Tested : It has been evaluated against various cancer cell lines, including triple-negative breast cancer (TNBC), where it reduced cell viability and proliferation .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory conditions. In laboratory settings, it has demonstrated:

- Reduction in Inflammatory Markers : Studies have shown a decrease in cytokine production following treatment with this compound.

Case Studies and Research Findings

- Antiviral Activity : A study reported that thiophene derivatives similar to this compound exhibited antiviral properties against EBOV-GP-pseudotyped viruses, indicating a broader therapeutic potential .

- Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of this compound on different cell lines, revealing that it effectively induces apoptosis in cancer cells while sparing non-tumorigenic cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to its targets at the molecular level, influencing both enzyme activity and cellular processes .

Q & A

Q. How can the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate be optimized for high yield and purity?

Methodological Answer:

- Stepwise Functionalization : Begin with a Friedel-Crafts acylation of thiophene derivatives to introduce the 4-chlorophenyl group, followed by esterification with methyl chloroformate. Reaction conditions (temperature, solvent, catalyst) must be tightly controlled to avoid side products like over-substituted thiophenes .

- Hydrolysis Control : Use sodium hydride in anhydrous conditions during esterification to minimize hydrolysis of the methyl ester group, as seen in analogous protocols for cyclopentanone intermediates .

- Characterization : Confirm purity via HPLC (≥95%) and monitor reaction progress using -NMR to track the disappearance of starting material peaks (e.g., thiophene β-protons at δ 7.50–7.70 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : - and -NMR are essential for confirming substitution patterns. For example, the methyl ester group appears as a singlet near δ 3.80 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.55–7.70 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 280.02 for ) and detects fragmentation patterns indicative of ester cleavage .

- IR Spectroscopy : Confirm the ester carbonyl stretch at ~1700 cm and C–S bond vibrations at 650–750 cm .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, ensuring R-factor < 0.04. The thiophene ring planarity and dihedral angles between the 4-chlorophenyl group and ester can be quantified .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly in the chlorophenyl moiety, which may exhibit rotational flexibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing ester and 4-chlorophenyl groups lower LUMO energy, favoring Suzuki-Miyaura coupling at the thiophene α-position .

- Mercury CSD Analysis : Compare packing motifs with similar thiophene esters (e.g., Methyl 4-methyl-5-aryl-thiophene-2-carboxylates) to predict steric effects in solid-state reactions .

Q. What strategies address contradictions between experimental and computational data?

Methodological Answer:

- Error Source Analysis : If -NMR chemical shifts deviate from DFT-predicted values (e.g., Δδ > 0.2 ppm), check for solvent effects (DMSO vs. gas-phase calculations) or conformational averaging .

- Dynamic NMR : Perform variable-temperature -NMR to detect hindered rotation in the 4-chlorophenyl group, which may explain discrepancies in coupling constants .

Q. How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

- Thiophene Ring Functionalization : React with hydrazine to form thiophene-2-carbohydrazides, then cyclize with aldehydes to yield thiazole or triazole derivatives. Monitor regioselectivity using -NMR (e.g., C-5 vs. C-3 substitution) .

- In Vivo Stability Testing : Use LC-MS to track ester hydrolysis in plasma, modifying the methyl group to tert-butyl if rapid metabolism is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.